tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate
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Overview
Description
tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate is a chemical compound with the molecular formula C13H23N3O2S and a molecular weight of 285.41 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiazole derivative. The reaction conditions often include the use of solvents such as ethanol and the addition of reagents like Boc anhydride . The reaction mixture is usually cooled in an ice bath and stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes steps such as nitrosation, reduction, esterification, amino group protection, and condensation . These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions often involve controlled temperatures and the use of solvents like methylene chloride and chloroform .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a reagent for studying enzyme mechanisms and protein interactions . In medicine, it is investigated for its potential therapeutic properties, including its role as a precursor for drug development . Additionally, it finds applications in the industry as a chemical intermediate for producing various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate can be compared with other similar compounds, such as tert-butyl carbamate and other thiazole derivatives . While tert-butyl carbamate is primarily used as a protecting group in organic synthesis, this compound offers unique properties due to the presence of the thiazole ring .
List of Similar Compounds:- tert-Butyl carbamate
- Thiazole derivatives
- Boc-protected anilines
- Tetrasubstituted pyrroles
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2S/c1-12(2,3)9(8-7-19-10(14)15-8)16-11(17)18-13(4,5)6/h7,9H,1-6H3,(H2,14,15)(H,16,17)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBSYBVZZWZMML-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CSC(=N1)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C1=CSC(=N1)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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